molecular formula C7H3I2LiO3 B147101 Lithium 3,5-diiodosalicylate CAS No. 653-14-5

Lithium 3,5-diiodosalicylate

Cat. No. B147101
CAS RN: 653-14-5
M. Wt: 395.9 g/mol
InChI Key: HLBRJWWTLIAOTE-UHFFFAOYSA-M
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Description

Lithium 3,5-diiodosalicylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various lithium derivatives and their structures, which can provide insight into the general behavior of lithium compounds in organic chemistry. For instance, the synthesis of lithium derivatives is often achieved through metal-halogen exchange reactions, as seen in the synthesis of unsolvated lithium aryls . This method could potentially be applied to the synthesis of lithium 3,5-diiodosalicylate.

Synthesis Analysis

The synthesis of lithium derivatives, such as the unsolvated lithium aryls, involves metal-halogen exchange reactions . This process typically requires the reaction of an organolithium reagent with an appropriate aryl halide. Although the synthesis of lithium 3,5-diiodosalicylate is not explicitly described, it is plausible that a similar approach could be used, starting with 3,5-diiodosalicylic acid or its derivatives and reacting them with a lithium reagent.

Molecular Structure Analysis

The molecular structure of lithium derivatives can vary significantly depending on the substituents and the solvent environment. For example, the structure of a lithium 2,3,3-trimethylindolenide derivative in the solid state was found to be a disolvated dimer with a η-azaallyl-type structure . The structure of lithium compounds can be characterized using techniques such as X-ray crystallography and NMR spectroscopy, which provide detailed information about the bonding and geometry of the species involved .

Chemical Reactions Analysis

Lithium derivatives can participate in various chemical reactions, often acting as reagents in organic synthesis. The reactivity of these compounds can be influenced by their structure and the solvent used. For instance, the lithium derivative in paper shows different degrees of aggregation and reactivity in various solvents, which can lead to different outcomes in reactions such as methylation. Although the specific chemical reactions of lithium 3,5-diiodosalicylate are not discussed, it can be inferred that its reactivity would also be influenced by similar factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium derivatives are closely related to their molecular structures. The papers provided do not directly discuss the properties of lithium 3,5-diiodosalicylate, but they do provide information on the properties of related lithium compounds. For example, the solvation and aggregation states of lithium salts can be determined by vapor pressure barometry and are reflected in their NMR spectra and quadrupole splitting constants . These properties are essential for understanding the behavior of lithium compounds in different environments and can be used to predict the properties of lithium 3,5-diiodosalicylate.

Scientific Research Applications

Selective Release of Inner Core Proteins from Intestinal Microvillus Membrane by Lithium Diiodosalicylate

Lithium diiodosalicylate (LIS) has been used to selectively solubilize proteins from purified intestinal brush border membrane vesicles. This method is efficient for separating cytoskeletal proteins from intrinsic membrane glycoproteins, useful for purifying microvilli proteins and studying membrane-protein interactions (Riendeau, Lemaire, Maestracci, & Lessard, 1986).

Isolation of Major Glycoprotein from Rat Brain Myelin

Lithium 3,5-di-iodosalicylate effectively solubilizes the major myelin-associated glycoprotein from rat brain myelin, along with most other proteins and glycoproteins. This method allows for the selective partitioning of the major glycoprotein into the aqueous phase (Quarles & Pasnak, 1977).

Protein Organization in Newcastle Disease Virus as Revealed by Perturbant Treatment

Lithium diiodosalicylate has been used to study protein organization in Newcastle disease virus. This compound differentially elutes internally disposed proteins, revealing insights into the extrinsic nature of these proteins and their association with the lipid hydrophobic core (Li, Miyakawa, & Fox, 1980).

Isolation of Glycoproteins from Cell Membranes

Lithium diiodosalicylate has facilitated the extraction of a glycoprotein from human red cell membranes. This method yields a preparation containing various significant blood group antigens and receptors, underscoring its utility in membrane protein research (Marchesi & Andrews, 1971).

Safety And Hazards

Lithium 3,5-diiodosalicylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

lithium;2-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.Li/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBRJWWTLIAOTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-91-5 (Parent)
Record name Lithium 3,5-diiodosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3060956
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3,5-diiodosalicylate

CAS RN

653-14-5
Record name Lithium 3,5-diiodosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-, lithium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-3,5-diiodo-, monolithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 3,5-diiodosalicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
PH Homann - European Journal of Biochemistry, 1973 - Wiley Online Library
Several investigators have shown that carbonylcyanide m‐chlorophenylhydrazone (CCCP) inhibits photosystem II of chloroplasts by acting on a site close to the oxygen‐evolving center…
Number of citations: 11 febs.onlinelibrary.wiley.com
J DIETL, A CZUPPON, L METTLER - 1982 - degruyter.com
The lack of detailed studies of zona pellucida antigens up to the present time is partly due to the difficulty of the purification procedures involved. In the present work 4 porcine zona …
Number of citations: 9 www.degruyter.com
PA Murray, MJ Levine, LA Tabak, MS Reddy - Biochemical and biophysical …, 1982 - Elsevier
Evidence is presented for the presence of a lectin on Streptococcus sanguis with specificity towards the major acidic oligosaccharide of human salivary mucin. Based upon …
Number of citations: 241 www.sciencedirect.com
K HASHIZUME, LJ DEGROOT - Endocrinology, 1980 - academic.oup.com
Soluble TSH receptors were released into the medium when bovine thyroid plasma membranes were incubated in 0.01 m Tris-HCl, pH 7.5, at 0 or 20 C. This is a conventional hypotonic …
Number of citations: 23 academic.oup.com
T Tsuchaizaki, M Iwaki, P Thongameearkom… - Technical Bulletin of the …, 1996 - jircas.go.jp
A seed-borne, aphid-transmitted virus was found infecting mungbean (Vigna radiata) in various regions of Thailand. The pathogen was seed-borne in mungbean and bean (Phaseolus …
Number of citations: 9 www.jircas.go.jp
M Criado, FJ Barrantes - Biochimica et Biophysica Acta (BBA)-General …, 1984 - Elsevier
The influence of treatments for extracting non-receptor peripheral proteins on the oligomeric states of the acetylcholine receptor has been studied in receptor-rich membranes from …
Number of citations: 17 www.sciencedirect.com
T Tsuchizaki - 1986 - jircas.go.jp
Four isolates of sovbean mosaic virus (S:'VlV) from sovbeans in Thailand were identified bv host range, serology, transmission and electron microscopy, The host range of the four …
Number of citations: 3 www.jircas.go.jp
T TSUCHIZAKI, T SENBOKU, M IWAKI… - Japanese Journal of …, 1984 - jstage.jst.go.jp
A sap-transmissible virus isolated from infected asparagus bean (Vigna sesquipedalis) in Thailand and Malaysia had relatively wide host range, but the plants showed systemic …
Number of citations: 18 www.jstage.jst.go.jp
AB CZUPPON, L METTLER, R SCHAUER… - 1981 - degruyter.com
The lack of a more detailed study of spermatozoal antigens lies partly in the difficulty of adequate purification procedures. In the present work a spermatozoal cell membrane antigen …
Number of citations: 16 www.degruyter.com
MA Fletcher, TM Lo, WR Graves - Glycoconjugate Research, 1979 - Elsevier
Publisher Summary The chapter describes the extraction of glycoproteins from the bovine erythrocyte membrane. The earlier reports show the isolation of Paul–Bunnell infectious …
Number of citations: 2 www.sciencedirect.com

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